Home > Products > Screening Compounds P31466 > Etilefrine, (R)-
Etilefrine, (R)- - 2259-99-6

Etilefrine, (R)-

Catalog Number: EVT-15323880
CAS Number: 2259-99-6
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Adrenergic Agonists and Therapeutic Context

Role of Sympathomimetic Agents in Cardiovascular Therapeutics

Sympathomimetics exert their cardiovascular effects through targeted activation of α-adrenergic and β-adrenergic receptor subtypes distributed throughout the circulatory system. α1-adrenergic receptor agonism induces vasoconstriction via phospholipase C activation, increasing intracellular calcium in vascular smooth muscle cells. This mechanism elevates systemic vascular resistance and consequently raises diastolic and mean arterial pressures. Conversely, β1-adrenergic receptor stimulation enhances cardiac chronotropy (heart rate) and inotropy (contractile force) by activating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) production in cardiomyocytes. The resultant increase in cardiac output predominantly elevates systolic pressure [4] [6].

Structural optimization of sympathomimetics enables receptor subtype selectivity, minimizing off-target effects. (R)-Etilefrine exemplifies this principle as a phenethylamine derivative featuring an ethylamino group and meta-hydroxylation pattern. This configuration confers balanced α1/β1 agonism distinct from other adrenergic agents:

  • Phenylephrine: Lacks β-activity due to absence of β-hydroxyl group
  • Epinephrine: Non-selective with high α- and β2-activity
  • Isoproterenol: Predominant β1/β2 activity with minimal vasoconstriction

Table 1: Structural and Receptor Selectivity Comparison of Phenethylamine Derivatives

Compoundα1 Activityβ1 ActivityN-SubstituentMeta-HydroxylPara-Hydroxyl
(R)-Etilefrine+++++EthylYesNo
Phenylephrine++++MethylYesNo
Epinephrine++++++MethylYesYes
Norfenefrine++++NoneYesNo
Isoproterenol++++IsopropylYesYes

The therapeutic rationale for (R)-Etilefrine specifically addresses clinical scenarios requiring both vasoconstriction and moderate cardiac stimulation. Unlike pure α1-agonists that may provoke reflex bradycardia, (R)-Etilefrine’s β1 activity maintains cardiac output during peripheral vasoconstriction. This dual mechanism proves advantageous in orthostatic hypotension management, where impaired venous return necessitates combined venoconstriction (to reduce pooling) and increased myocardial contractility (to augment cardiac output) [1] [4] [6].

Historical Development of Etilefrine in Pharmacotherapy

The development of etilefrine originated from mid-20th century efforts to synthesize longer-acting sympathomimetics with improved oral bioavailability. Synthesized as ethylnorphenylephrine, etilefrine was first described in 1949 and clinically introduced shortly thereafter under the brand name Effortil®. Early pharmacological studies confirmed its structural relationship to norepinephrine while demonstrating reduced susceptibility to catechol-O-methyltransferase (COMT) due to its meta-hydroxylated phenol rather than catechol structure. This modification extended its plasma half-life to approximately 2.5 hours compared to 2 minutes for epinephrine [1] [7].

Initial clinical applications capitalized on etilefrine's pressor effects. German clinical studies from 1950 documented its efficacy in arterial hypotension management, establishing intramuscular administration as the primary route. The racemic mixture (RS-etilefrine) dominated early formulations, though subsequent receptor binding studies revealed the (R)-enantiomer possessed 30-50-fold greater affinity for α1-adrenergic receptors compared to the (S)-enantiomer. This enantioselectivity drove pharmaceutical development toward stereospecific synthesis methods, though most commercial preparations retained the racemate due to manufacturing complexities [1] [6] [10].

Table 2: Key Historical Milestones in Etilefrine Development

YearDevelopment MilestoneResearch Context
1949Initial synthesis describedPatent literature
1950First clinical use for arterial hypotensionSpitzbarth et al. (Medizinische Klinik)
1965Hemodynamic characterization via intravenous infusionNusser et al. (Die Medizinische Welt)
1975Metabolic profiling (first-pass effect quantification)Hengstmann et al. (European Journal of Pharmacology)
1992Receptor binding affinity publishedKarasawa et al. (Japanese Journal of Pharmacology)
2020-2021Advanced formulations (fast-dissolving films/tablets)Onishi & Sakata (Pharmaceutical Development and Technology)

Pharmaceutical innovation progressed from injectable solutions (1949) to oral tablets (1960s) and recently to advanced delivery systems. Contemporary research focuses on overcoming pharmacokinetic limitations:

  • First-pass metabolism: Oral bioavailability of ~50% due to intestinal glucuronidation
  • Peak concentration variability: Standard tablets produce plasma concentration fluctuations up to 40%
  • Dose optimization: Narrow therapeutic index requiring precise plasma level control

These challenges have motivated 21st-century pharmaceutical technologies including buccal fast-dissolving films (2021) and orally disintegrating tablets (2020). These formulations bypass hepatic first-pass metabolism through mucosal absorption, significantly improving bioavailability to >85% while maintaining steady-state plasma concentrations. Such innovations represent the convergence of historical pharmacology with modern drug delivery science, preserving etilefrine’s therapeutic relevance 75 years after its initial introduction [9].

Interactive Receptor Affinity Comparison

# Comparative α1/B1 binding affinity (Ki in nM)import matplotlib.pyplot as pltcompounds = ['(R)-Etilefrine', 'Racemic Etilefrine', '(S)-Etilefrine', 'Epinephrine']alpha1_affinity = [42.5, 138.2, 1250.0, 15.7]beta1_affinity = [315.0, 480.3, 5200.0, 85.0]x = range(len(compounds))plt.figure(figsize=(12,6))plt.bar(x, alpha1_affinity, width=0.4, label='α1-Adrenergic (Lower=Stronger Binding)')plt.bar([i+0.4 for i in x], beta1_affinity, width=0.4, label='β1-Adrenergic (Lower=Stronger Binding)')plt.xticks([i+0.2 for i in x], compounds)plt.ylabel('Dissociation Constant (Ki in nM)')plt.yscale('log')plt.title('Comparative Receptor Binding Affinity of Adrenergic Agonists')plt.legend()plt.show()

Output note: Visualization would demonstrate (R)-Etilefrine's preferential α1 binding versus racemic mixture and (S)-enantiomer, contextualizing enantioselective activity [1] [6].

Properties

CAS Number

2259-99-6

Product Name

Etilefrine, (R)-

IUPAC Name

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1

InChI Key

SQVIAVUSQAWMKL-JTQLQIEISA-N

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O

Isomeric SMILES

CCNC[C@@H](C1=CC(=CC=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.